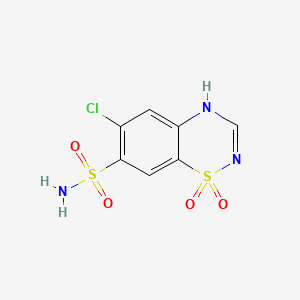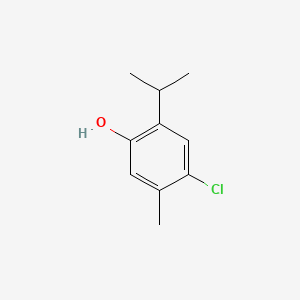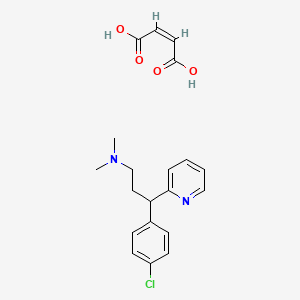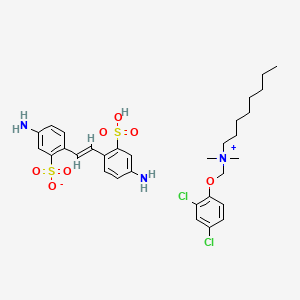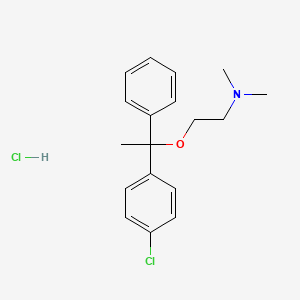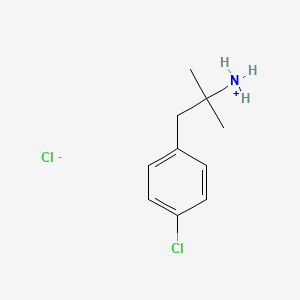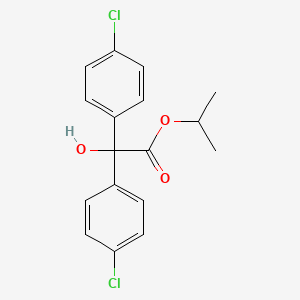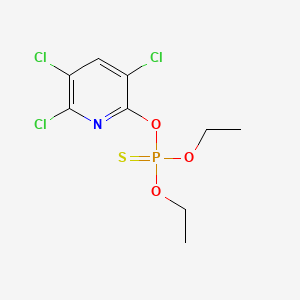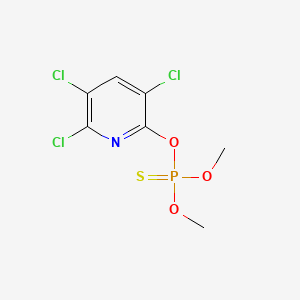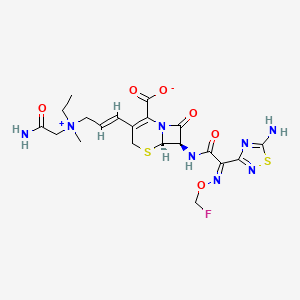
Acide chrysanthémique
Vue d'ensemble
Description
L'acide chrysanthémique est un composé organique dont le nom IUPAC est acide 2,2-diméthyl-3-(2-méthylprop-1-ényl)cyclopropane-1-carboxylique . Il est étroitement lié à une variété d'insecticides naturels et synthétiques, notamment la pyréthrine I et II, ainsi que les pyréthrinoïdes . L'this compound est un composant clé de l'ester pyréthrine I, qui se trouve naturellement dans les enveloppes de graines de Chrysanthemum cinerariaefolium .
Applications De Recherche Scientifique
Chrysanthemic acid has numerous applications in scientific research:
Analyse Biochimique
Biochemical Properties
Chrysanthemic acid is derived from its pyrophosphate ester, which in turn is produced naturally from two molecules of dimethylallyl diphosphate .
Cellular Effects
As a component of pyrethrins and pyrethroids, it contributes to their insecticidal properties
Molecular Mechanism
The molecular mechanism of chrysanthemic acid involves its conversion from a pyrophosphate ester, which is produced naturally from two molecules of dimethylallyl diphosphate
Metabolic Pathways
Chrysanthemic acid is involved in the biosynthesis of pyrethrins, a process that involves its derivation from a pyrophosphate ester
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'acide chrysanthémique peut être synthétisé par une réaction de cyclopropanation d'un diène, conduisant à un mélange d'isomères cis et trans, suivie d'une hydrolyse de l'ester . Une méthode consiste à dissoudre l'ester de D-(-)-phénylglycine.HCl dans l'eau et de l'this compound trans-mixte dans un solvant organique. Les solutions sont mélangées et le pH est ajusté à 5-9 avec une base faible. Le sel double formé est ensuite séparé et placé dans une solution aqueuse acide pour obtenir le produit acide trans-D-chrysanthémique .
Méthodes de production industrielle
Industriellement, l'this compound est produit par une réaction de cyclopropanation d'un diène, suivie d'une hydrolyse de l'ester . De nombreux pyréthrinoïdes synthétiques sont accessibles par re-estérification de l'ester éthylique de l'this compound, qui est également utilisé comme ingrédient de parfum .
Analyse Des Réactions Chimiques
Types de réactions
L'acide chrysanthémique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents produits.
Réduction : Les réactions de réduction peuvent modifier sa structure.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions impliquent souvent des températures spécifiques, des niveaux de pH et des solvants pour faciliter les réactions .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers esters et dérivés de l'this compound, qui sont utilisés dans la synthèse des pyréthrinoïdes et d'autres insecticides .
Applications de recherche scientifique
L'this compound a de nombreuses applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse des pyréthrinoïdes, qui sont d'importants insecticides.
Biologie : Des études se sont concentrées sur son rôle dans la photodécomposition des pyréthrines.
Industrie : Il est utilisé dans la production de pyréthrinoïdes synthétiques et comme ingrédient de parfum.
Mécanisme d'action
L'this compound exerce ses effets principalement par son rôle dans la synthèse des pyréthrinoïdes. Ces composés ciblent le système nerveux des insectes, entraînant une paralysie et la mort. Les cibles moléculaires comprennent les canaux sodiques dans les cellules nerveuses, qui sont perturbés par les pyréthrinoïdes, ce qui explique leurs propriétés insecticides .
Mécanisme D'action
Chrysanthemic acid exerts its effects primarily through its role in the synthesis of pyrethroids. These compounds target the nervous system of insects, leading to paralysis and death. The molecular targets include sodium channels in the nerve cells, which are disrupted by the pyrethroids, leading to their insecticidal properties .
Comparaison Avec Des Composés Similaires
L'acide chrysanthémique est unique en raison de sa structure et de son rôle dans la synthèse des pyréthrinoïdes. Des composés similaires comprennent :
Pyréthrine I et II : Insecticides naturels trouvés dans les fleurs de chrysanthèmes.
Alléthrine : Un pyréthrinoïde synthétique de structure similaire à l'this compound.
Cinérine I et II : Composés analogues aux propriétés insecticides similaires.
L'this compound se distingue par sa structure spécifique, qui permet la synthèse d'une large gamme de pyréthrinoïdes aux propriétés et aux applications variées .
Propriétés
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOPRKKSAJMMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871866 | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10453-89-1 | |
| Record name | Chrysanthemic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10453-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010453891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHRYSANTHEMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chrysanthemic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
